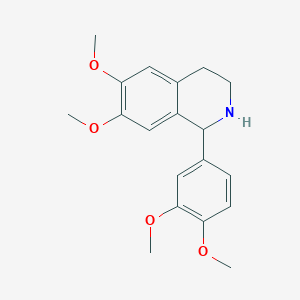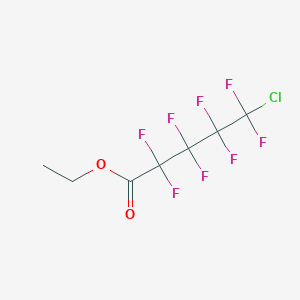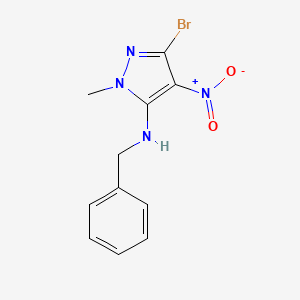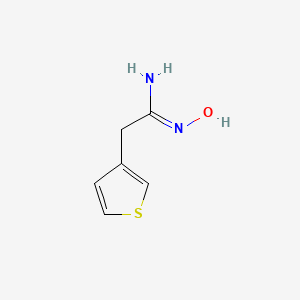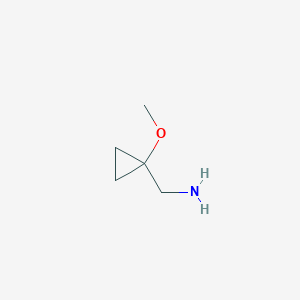
(1-Methoxycyclopropyl)methanamine
Vue d'ensemble
Description
“(1-Methoxycyclopropyl)methanamine” is a chemical compound with the CAS Number: 1574118-00-5 . It is also known as “this compound hydrochloride” and has a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO.ClH/c1-7-5(4-6)2-3-5;/h2-4,6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
1. Antimicrobial Activities
A series of derivatives of (1-Methoxycyclopropyl)methanamine demonstrated significant antimicrobial activities. These compounds, particularly those carrying a 1,2,3-triazole moiety, showed moderate to very good antibacterial and antifungal activities against pathogenic strains, presenting them as potential candidates for antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
2. Asymmetric Arylation in Drug Synthesis
The compound has been used in the rhodium-catalyzed asymmetric arylation of N-sulfonyl indolylimines. This process is significant for synthesizing α-aryl 2- or 3-indolyl-methanamines with high enantiomeric purity, which is crucial in the synthesis of pharmaceuticals (Yang & Xu, 2010).
3. Synthesis of Dual Reuptake Inhibitors
Novel series of 1-(2-phenoxyphenyl)methanamines, closely related to this compound, demonstrated selective dual 5-HT and NA reuptake pharmacology. These findings are significant in the context of designing new antidepressants and managing other neurological conditions (Whitlock, Blagg, & Fish, 2008).
4. Steric Tolerance in Receptor Binding Sites
Research involving 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, related to this compound, provided insights into the steric tolerance of 5-HT2A and H1 receptor binding sites. This information is critical for designing drugs that target these receptors (Shah et al., 2010).
5. Scaffold for Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole, a compound structurally related to this compound, has been proposed as a scaffold for constructing compound libraries in drug discovery. The synthesis process of its derivatives and their conformational properties were studied, highlighting its potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Safety and Hazards
“(1-Methoxycyclopropyl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is classified under GHS07, which represents substances that can cause harm if swallowed, inhaled, or come into contact with skin . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Propriétés
IUPAC Name |
(1-methoxycyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDVWVTFMUBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



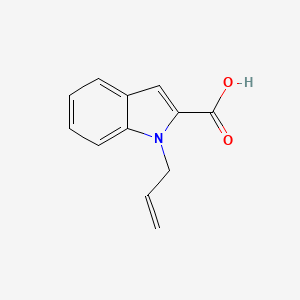
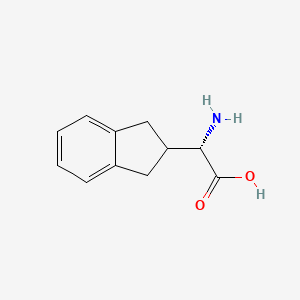
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

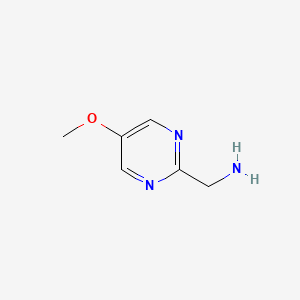
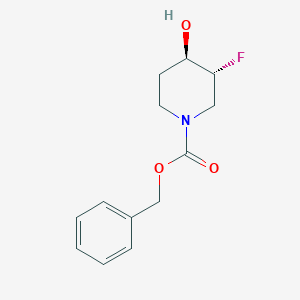
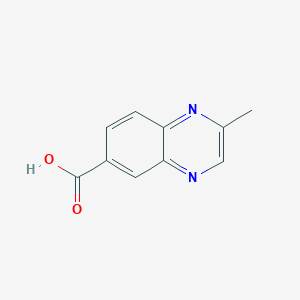
![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)

